N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Sigma-2 receptor TMEM97 Radioligand binding

Generic piperidine-acetamides risk invalidating sigma receptor pharmacology due to steep SAR. CAS 953914-91-5 addresses this with verified σ2R/TMEM97 affinity. - Confirmed σ2R Ki: 46 nM (rat PC12 membranes, [³H]-DTG displacement) - Distinct N-(pyridin-2-ylmethyl)piperidine scaffold for scaffold-hopping & chemotype validation - Standard pack sizes: 1 mg / 5 mg / 25 mg / bulk custom; in stock for immediate global dispatch

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 953914-91-5
Cat. No. B2397645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
CAS953914-91-5
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=N3
InChIInChI=1S/C21H27N3O2/c1-17-5-7-20(8-6-17)26-16-21(25)23-14-18-9-12-24(13-10-18)15-19-4-2-3-11-22-19/h2-8,11,18H,9-10,12-16H2,1H3,(H,23,25)
InChIKeyLROYVAVRPQZLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide (CAS 953914-91-5): Sourcing for Sigma-2 Receptor Research


N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide (CAS 953914-91-5) is a synthetic small molecule featuring a piperidine core substituted with a pyridin-2-ylmethyl group and a p-tolyloxyacetamide side chain . It has been identified as a ligand for the sigma-2 receptor (σ2R/TMEM97), a target implicated in oncology and CNS disorders [1]. The compound's structural architecture combines a basic piperidine nitrogen, a hydrogen-bond-capable acetamide linker, and a substituted phenyl ether, making it a candidate for structure-activity relationship (SAR) studies around sigma receptor pharmacology.

Why Generic Piperidine-Acetamides Cannot Substitute for CAS 953914-91-5 in Sigma Receptor Studies


The sigma-2 receptor exhibits steep SAR, where subtle changes in the N-substituent, linker length, or aryl ether group drastically alter affinity and selectivity. Close analogs such as N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide or N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide differ in the position of the heteroaryl nitrogen or the methyl substitution pattern on the phenoxy ring, respectively. These positional isomerisms are known in the piperidine-acetamide class to flip selectivity between σ1 and σ2 subtypes or cause complete loss of binding. Substituting CAS 953914-91-5 with an generic in-class compound risks invalidating target engagement and confounding biological interpretation.

Quantitative Differentiation Evidence for CAS 953914-91-5: Sigma-2 Receptor Binding and Selectivity


Sigma-2 Receptor Affinity: Ki = 46 nM in Rat PC12 Membranes

CAS 953914-91-5 binds to the sigma-2 receptor (σ2R/TMEM97) with a Ki of 46 nM, measured by displacement of [3H]-ditolylguanidine in rat PC-12 cell membranes in the presence of (+)-pentazocine [1]. This affinity is comparable to benchmark sigma-2 ligands in the 5–50 nM range but is achieved with a distinct chemotype (N-(pyridin-2-ylmethyl)piperidine scaffold) that differs from the phenylpiperidine or aminotetralin scaffolds typical of sigma tool compounds [2].

Sigma-2 receptor TMEM97 Radioligand binding

Chemotype Divergence from Classical Sigma Ligands

The compound incorporates a 2-pyridylmethyl substituent on the piperidine nitrogen, which is structurally distinct from the benzyl or phenethyl groups found in classical sigma ligands like haloperidol, ifenprodil, or siramesine . In SAR studies, the pyridyl nitrogen can function as a hydrogen-bond acceptor, potentially enabling interactions with residues (e.g., Asp29 or Tyr150 in σ2R/TMEM97) that are not exploited by purely hydrophobic aryl groups [1]. This chemotype divergence offers procurement value for research groups seeking to explore alternative binding modes or to circumvent intellectual property space crowded by traditional phenylpiperidine scaffolds.

Scaffold hopping Sigma receptor Chemical diversity

Subtype Selectivity Window (σ2 vs. σ1): Implied by Structural Analogy

While direct σ1 binding data for CAS 953914-91-5 is not publicly available, structurally related N-(pyridin-2-ylmethyl)piperidine acetamides in the patent literature (e.g., US10207991, Example Compound 30) demonstrate σ2 Ki = 220 nM and σ1 Ki values that suggest selectivity for σ2 over σ1 [1]. The pyridin-2-ylmethyl motif in this compound is expected by analogy to contribute hydrogen-bond interactions that favor σ2 binding, though the magnitude of selectivity remains unquantified for this specific compound [2].

Sigma-1 receptor Sigma-2 selectivity SAR

Recommended Application Scenarios for N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide Based on Verified Evidence


Pharmacological Tool Compound for Sigma-2 Receptor (TMEM97) Target Engagement Studies

With a confirmed Ki of 46 nM at σ2R/TMEM97 in rat PC12 cell membranes [1], this compound can serve as a moderate-affinity ligand for competitive binding studies, particularly in experiments where a structurally distinct chemotype is required to validate hits from high-throughput screening campaigns dominated by phenylpiperidine analogs.

Starting Point for SAR Exploration Around N-Heteroaryl-Substituted Piperidine Sigma Ligands

The pyridin-2-ylmethyl substituent is uncommon among published sigma ligands. Medicinal chemistry groups can use this compound as a scaffold reference to systematically vary the heteroaryl group, linker length, and aryl ether substitution (e.g., moving from p-tolyl to o-tolyl or halogenated phenyl) and measure the impact on σ2 affinity and selectivity .

Comparative Profiling Against Classical Sigma Ligands in Selectivity Panels

Given the lack of direct σ1 binding data for this compound, a high-value application is to profile it alongside classical sigma ligands (haloperidol, siramesine, JVW-1601) in a standardized panel measuring σ1, σ2, and key off-targets (D2, 5-HT2A, hERG). This will generate the peer-reviewed comparator data that the current evidence landscape lacks [2].

In Silico Docking and Molecular Dynamics Studies of σ2R/TMEM97 Binding Modes

The pyridin-2-ylmethyl group provides a hydrogen-bond acceptor that can engage Asp29 or Tyr150 in σ2R, as demonstrated for related aminotetralins [3]. Computational chemists can use this compound to explore alternative binding poses and guide the design of next-generation selective σ2 ligands.

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